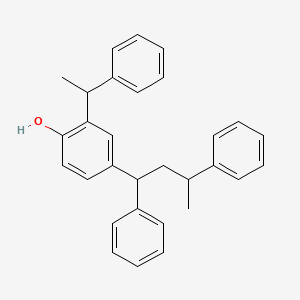
4-(1,3-Diphenylbutyl)-2-(1-phenylethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Diphenylbutyl)-2-(1-phenylethyl)phenol is an organic compound characterized by its complex structure, which includes multiple phenyl groups attached to a central phenol core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Diphenylbutyl)-2-(1-phenylethyl)phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenylbutyl Intermediate: This step involves the reaction of benzyl chloride with phenylacetic acid in the presence of a base such as sodium hydroxide to form 1,3-diphenylbutane.
Alkylation of Phenol: The phenylbutyl intermediate is then reacted with phenol in the presence of a strong acid catalyst like sulfuric acid to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3-Diphenylbutyl)-2-(1-phenylethyl)phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced phenolic compounds.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl groups can be substituted with other functional groups using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of iron(III) bromide or nitric acid with sulfuric acid.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Reduced phenolic compounds.
Substitution: Brominated or nitrated phenolic compounds.
Applications De Recherche Scientifique
4-(1,3-Diphenylbutyl)-2-(1-phenylethyl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(1,3-Diphenylbutyl)-2-(1-phenylethyl)phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: This compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(1,3-Diphenylbutyl)phenol: Lacks the additional phenylethyl group.
2-(1-Phenylethyl)phenol: Lacks the diphenylbutyl group.
Uniqueness
4-(1,3-Diphenylbutyl)-2-(1-phenylethyl)phenol is unique due to the presence of both the diphenylbutyl and phenylethyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
106315-46-2 |
|---|---|
Formule moléculaire |
C30H30O |
Poids moléculaire |
406.6 g/mol |
Nom IUPAC |
4-(1,3-diphenylbutyl)-2-(1-phenylethyl)phenol |
InChI |
InChI=1S/C30H30O/c1-22(24-12-6-3-7-13-24)20-29(26-16-10-5-11-17-26)27-18-19-30(31)28(21-27)23(2)25-14-8-4-9-15-25/h3-19,21-23,29,31H,20H2,1-2H3 |
Clé InChI |
MXEOLZHOQMFSEI-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(C)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B14318499.png)
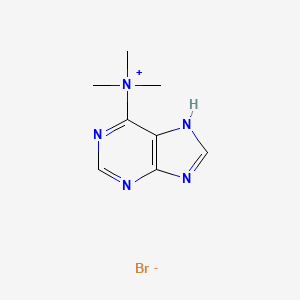
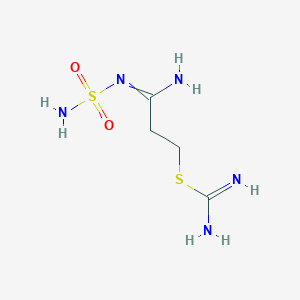


![2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B14318529.png)
![10-(3-aminopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid;hydrochloride](/img/structure/B14318537.png)
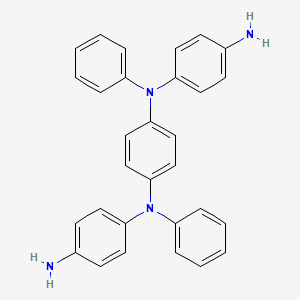
![Silane, trimethyl[(2-methylcyclohexyl)oxy]-](/img/structure/B14318556.png)
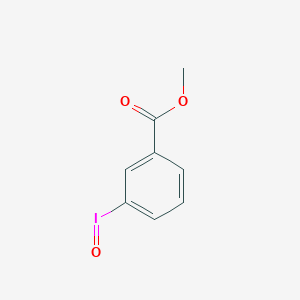
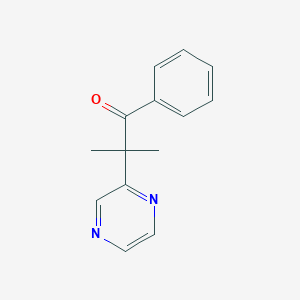
![5-[(4-Nitrophenyl)methoxy]-4,5-dioxo-3-(phenylsulfanyl)pentanoate](/img/structure/B14318573.png)
![8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14318577.png)
